molecular formula C6H9NO2 B1672442 Guvacine CAS No. 498-96-4

Guvacine

Katalognummer: B1672442
CAS-Nummer: 498-96-4
Molekulargewicht: 127.14 g/mol
InChI-Schlüssel: QTDZOWFRBNTPQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Guvacin kann durch die Reaktion von Nikotinsäureethylester mit Phenacylbromiden synthetisiert werden, die elektronenschiebende Substituenten im Benzolring enthalten. Diese Reaktion liefert quaternäre Pyridiniumsalze, die dann mit Natriumtetrahydridoborat zu Ethyl-1-(2-aryl-2-hydroxyethyl)-1,2,5,6-tetrahydropyridin-3-carboxylaten reduziert werden. Säurehydrolyse dieser Verbindungen führt zur Bildung von Guvacin in Ausbeuten von 76 % bis 93 % .

Industrielle Herstellungsverfahren: Industrielle Herstellungsverfahren für Guvacin sind nicht gut dokumentiert. Die oben genannten Syntheseverfahren können für die Produktion im großen Maßstab mit entsprechender Optimierung der Reaktionsbedingungen und Reinigungsprozesse angepasst werden.

Analyse Chemischer Reaktionen

Reaktionstypen: Guvacin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

    Oxidation: Guvacin kann oxidiert werden, um verschiedene Derivate zu bilden.

    Reduktion: Reduktionsreaktionen können die Struktur von Guvacin verändern und zu verschiedenen Produkten führen.

    Substitution: Guvacin kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

    Reduktion: Natriumtetrahydridoborat wird häufig für Reduktionsreaktionen verwendet.

    Substitution: Verschiedene Halogenierungsmittel und Nukleophile können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise hydroxylierte Derivate liefern, während die Reduktion verschiedene hydrierte Formen von Guvacin erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Guvacin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

Guvacin entfaltet seine Wirkung, indem es selektiv an präsynaptischen Gamma-Aminobuttersäure-Wiederaufnahmetransportern bindet und so die Wiederaufnahme von Gamma-Aminobuttersäure verhindert. Dadurch erhöht sich die Konzentration von Gamma-Aminobuttersäure im synaptischen Spalt, wodurch ihre inhibitorischen Wirkungen auf die neuronale Aktivität verstärkt werden . Guvacin hat keine signifikante Affinität zu postsynaptischen Gamma-Aminobuttersäure-Rezeptoren .

Ähnliche Verbindungen:

Einzigartigkeit von Guvacin: Guvacin ist aufgrund seiner spezifischen Hemmung der Gamma-Aminobuttersäure-Aufnahme ohne signifikante Affinität zu Gamma-Aminobuttersäure-Rezeptoren einzigartig. Dies macht es zu einem wertvollen Werkzeug für die Untersuchung von Gamma-Aminobuttersäure-bezogenen Prozessen und potenziellen therapeutischen Anwendungen .

Wirkmechanismus

Guvacine exerts its effects by binding selectively to presynaptic gamma-aminobutyric acid reuptake transporters, preventing the reuptake of gamma-aminobutyric acid. This increases the concentration of gamma-aminobutyric acid in the synaptic cleft, enhancing its inhibitory effects on neuronal activity . This compound does not have significant affinity for postsynaptic gamma-aminobutyric acid receptors .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of this compound: this compound is unique due to its specific inhibition of gamma-aminobutyric acid uptake without significant affinity for gamma-aminobutyric acid receptors. This makes it a valuable tool for studying gamma-aminobutyric acid-related processes and potential therapeutic applications .

Biologische Aktivität

Guvacine, a pyridine alkaloid predominantly found in the Areca nut (Betel nut), has garnered attention for its potential biological activities, particularly in the context of neurological function and neurotransmission. As a structural analogue of gamma-aminobutyric acid (GABA), this compound is believed to interact with GABA transporters, influencing GABAergic signaling pathways in the central nervous system (CNS). This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound has the chemical formula C6H9NO2C_6H_9NO_2 and is classified under pyridine alkaloids. Its structural similarity to GABA allows it to modulate GABAergic neurotransmission effectively. The compound's ability to inhibit GABA transporters makes it a subject of interest in the development of treatments for various CNS disorders.

Interaction with GABA Transporters

This compound primarily exerts its effects through inhibition of GABA transporters (GATs), specifically mGAT1-4. These transporters are responsible for the reuptake of GABA from the synaptic cleft, thus regulating its availability and activity. Research indicates that this compound has a lower affinity compared to other GABA analogues but still plays a significant role in modulating neurotransmitter levels:

  • Inhibition Potency : this compound's inhibitory potency at mGAT1-4 has been characterized through structure-activity relationship (SAR) studies, demonstrating its potential as a therapeutic agent for conditions characterized by dysregulated GABA signaling .

Biological Effects

This compound influences several physiological processes through its action on GABAergic systems:

  • Neuroprotective Effects : Studies have shown that this compound can protect neural cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .
  • Modulation of Taurine Uptake : this compound inhibits taurine uptake in a concentration-dependent manner, which may have implications for cellular osmoregulation and excitability .

Pharmacological Studies

Recent studies have synthesized various this compound derivatives to enhance its pharmacological profile. These derivatives have been evaluated for their selectivity and potency against specific GABA transporters:

CompoundInhibition PotencySelectivityNotes
This compoundModeratemGAT1Found in Areca nut; potential neuroprotective agent
Nipecotic Acid DerivativesHighmGAT1-4Structural modifications improve efficacy

Clinical Implications

Research indicates that this compound's modulation of GABA levels may provide therapeutic benefits for conditions such as epilepsy, anxiety disorders, and depression. For instance, a study highlighted the effectiveness of this compound in increasing GABA levels by inhibiting reuptake mechanisms, thus reducing seizure frequency in animal models .

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for studying Guvacine’s GABA uptake inhibition mechanisms?

To evaluate this compound’s inhibitory effects on GABA transporters (e.g., GAT-1, BGT-1), researchers should employ in vitro radiolabeled GABA uptake assays using synaptosomal preparations or transfected cell lines expressing specific transporters. Dose-response curves (IC₅₀ values) should be generated across multiple tissue types (e.g., rat brain cortex vs. cat spinal cord) to assess interspecies variability . Parallel electrophysiological recordings in brain slices can validate functional inhibition of GABAergic signaling.

Q. How can researchers ensure reproducibility in synthesizing this compound and its derivatives?

Follow established synthetic routes, such as the reduction of tetrahydropyridine carboxylate intermediates using sodium tetrahydroborate, as described in recent protocols . Characterize intermediates and final products via NMR, HPLC, and mass spectrometry. Purity (>95%) and stereochemical consistency must be confirmed, with detailed protocols archived in supplementary materials to align with journal reproducibility standards .

Q. What are the key pharmacological parameters to compare this compound’s efficacy across studies?

Standardize metrics such as:

  • IC₅₀ values for GABA uptake inhibition in defined tissue models.
  • Selectivity ratios (e.g., GAT-1 vs. BGT-1 inhibition).
  • Kinetic parameters (Km, Vmax) derived from Lineweaver-Burk plots . Discrepancies in reported values may arise from tissue-specific transporter expression or assay conditions, necessitating cross-validation with control compounds like nipecotic acid .

Advanced Research Questions

Q. How can conflicting data on this compound’s transporter selectivity be resolved?

Contradictions in selectivity (e.g., low affinity for hBGT-1 vs. high activity in rodent models) may stem from species-specific transporter isoforms or assay sensitivity. Address this by:

  • Using CRISPR-edited cell lines expressing humanized transporter variants.
  • Conducting competitive binding assays with fluorescent probes (e.g., BODIPY-tagged analogs).
  • Applying meta-analyses to aggregate data from heterogeneous studies, prioritizing those with transparent methodologies .

Q. What strategies optimize this compound’s bioavailability for in vivo neuropharmacological studies?

Overcome poor blood-brain barrier (BBB) penetration by:

  • Designing prodrugs (e.g., ester derivatives) with enhanced lipophilicity.
  • Utilizing nanoparticle encapsulation to improve CNS delivery.
  • Validating bioavailability via microdialysis or PET imaging in rodent models . Comparative pharmacokinetic studies (plasma vs. brain tissue concentrations) are critical for dose-response correlations .

Q. How should researchers integrate multi-omics data to elucidate this compound’s off-target effects?

Combine transcriptomics (RNA-seq of treated neuronal cultures) and proteomics (mass spectrometry) to identify non-GABAergic pathways modulated by this compound. Validate findings with siRNA knockdown or pharmacological inhibitors. Machine learning tools (e.g., STRINGdb) can map interaction networks and prioritize high-confidence targets for functional assays .

Q. Methodological and Reporting Standards

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?

Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values, reporting 95% confidence intervals. For in vivo studies, apply mixed-effects models to account for individual variability. Transparently document outliers and data exclusion criteria to align with FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Q. How can researchers address publication bias in this compound-related studies?

Include negative results in preprints or institutional repositories. Use tools like ROSES (RepOrting standards for Systematic Evidence Syntheses) to ensure comprehensive literature reviews. Prioritize studies indexed in PubMed or Web of Science over non-peer-reviewed sources .

Q. Ethical and Reproducibility Considerations

Q. What ethical guidelines apply to studies involving this compound in animal models?

Adhere to ARRIVE 2.0 guidelines for experimental design and reporting. Obtain approval from institutional animal care committees (IACUC) for protocols involving vertebrates. Justify sample sizes via power analyses to minimize unnecessary animal use .

Q. How can researchers ensure compliance with chemical safety regulations when handling this compound?

Follow OSHA and institutional guidelines for handling neuroactive compounds. Conduct toxicity screenings (e.g., Ames test for mutagenicity) for novel derivatives. Material Safety Data Sheets (MSDS) must be accessible, and waste disposal protocols must comply with environmental regulations .

Eigenschaften

IUPAC Name

1,2,3,6-tetrahydropyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-6(9)5-2-1-3-7-4-5/h2,7H,1,3-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDZOWFRBNTPQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50871702
Record name 1,2,5,6-Tetrahydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50871702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble in water, and almost insoluble in 100% alcohol, ether, chloroform, and benzene.
Record name Guvacine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08848
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Experimental studies are still being investigated to determine the exact mechanisms of action of guvacine. What is known is that guvacine binds selectively to presynaptic GABA reuptake transporters and prevents the reuptake of GABA, but has no affinity for GABA postsynaptic receptors.
Record name Guvacine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08848
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

498-96-4
Record name Guvacine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=498-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guvacine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guvacine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08848
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1,2,5,6-Tetrahydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50871702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GUVACINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41538P325K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Arecoline (39.5 g, 0.25 mol) was dissolved in dry toluene (20 ml). 1-Chloroethyl chloroformate (30.5 ml) was added slowly at 0-5° C. The mixture was heated at 80° C. for 2 h, cooled to room temperature, filtered and evaporated to dryness in vacuo. The residue was dissolved in methylene chloride (400 ml) and extracted with 10% aqueous sodium carbonate. The organic layer was dried over magnesium sulfate, filtered and evaporated to dryness to give methyl 1,2,5,6-tetrahydropyridine-3-carboxylate (Yield: 30.5 g, 85%). Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate (1.1 g, 7.8 mmol) was dissolved in methylene chloride (20 ml) and cooled to -15° C. Triethyl amine (2.2 ml, 15,8 mmol) and a solution of benzyl chloroformate (1.2 ml, 8,4 mmol) in methylene chloride (10 ml) were added. Stirring at room temperature for 1.5 h followed by evaporation to dryness. The residue was dissolved in methylene chloride and extracted with water two times. The organic layer separated, dried and evaporated to dryness in vacuo to give methyl 1-benzyloxycarbonyl-1,2,5,6-tetrahydropyridine-3-carboxylate as an oil (Yield: 2.0 g, 92%).
Quantity
39.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
30.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.